

SU11274 as an ATP-Competitive Inhibitor of c-Met: A Technical Guide

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Compound of Interest		
Compound Name:	SU11274	
Cat. No.:	B1681149	Get Quote

Abstract

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical mediator of cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention. **SU11274** is a potent and selective, small-molecule inhibitor that competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides an in-depth overview of **SU11274**, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its experimental application.

Introduction to c-Met Signaling and SU11274

The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that, upon binding its sole ligand HGF, undergoes dimerization and autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within its catalytic loop.[1] This activation event creates docking sites for various adaptor proteins, leading to the engagement of major downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation.[2][3][4] In many malignancies, c-Met activity is deregulated through overexpression, gene amplification, or activating mutations, leading to constitutive signaling that promotes tumor growth and metastasis.[1][4][5][6]

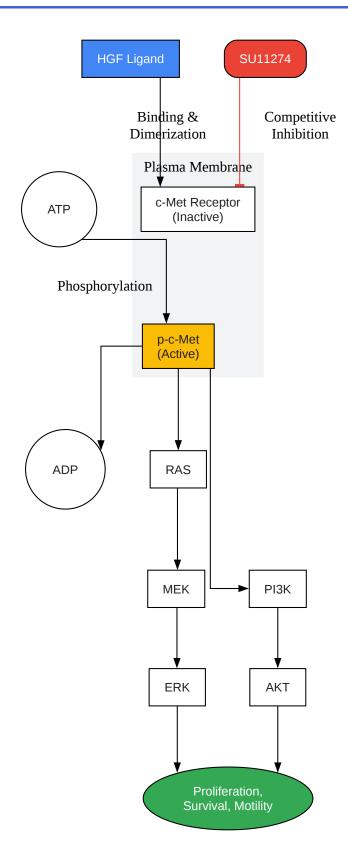


SU11274 was identified as a selective, ATP-competitive inhibitor of c-Met's catalytic activity.[7] [8] It belongs to the Class I type of c-Met inhibitors, which are characterized by a U-shaped conformation that binds to the kinase's activation loop.[1] By occupying the ATP-binding site, **SU11274** effectively blocks the kinase function, preventing the phosphorylation of c-Met and inhibiting the activation of its downstream effectors.[6][9][10]

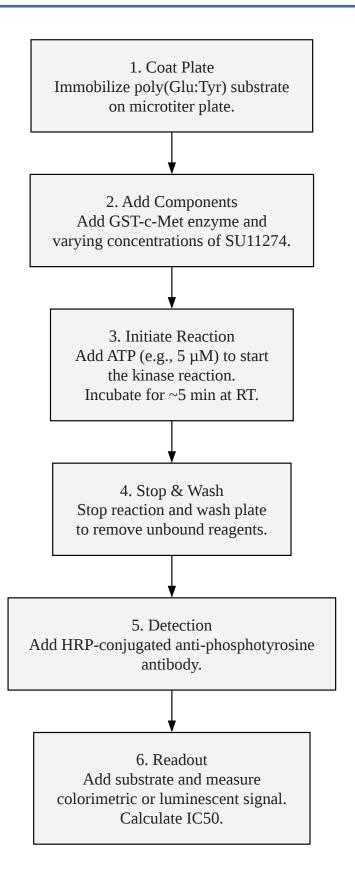
Mechanism of Action of SU11274

SU11274 exerts its inhibitory effect by competing with endogenous ATP for binding to the catalytic kinase domain of the c-Met receptor.[3][7][11][12] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues in the activation loop of the c-Met protein. The lack of autophosphorylation means the receptor remains in an inactive state, unable to recruit and phosphorylate downstream substrate and adaptor proteins, thus abrogating the entire signaling cascade.[4][6]

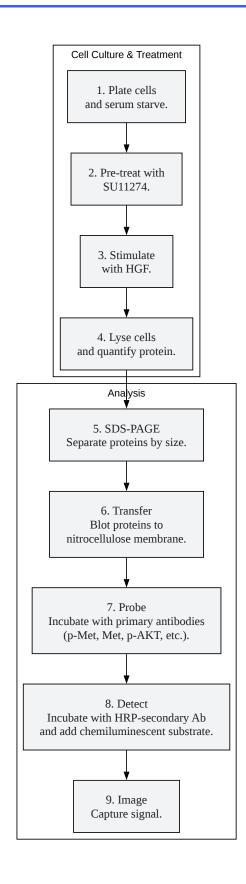












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